molecular formula C13H16Cl3N3 B1455732 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1315366-85-8

4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No. B1455732
M. Wt: 320.6 g/mol
InChI Key: MPXXSGZZLTUNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as 4CP-2-Py-Imidazole, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder that has been used in numerous experiments to study the effects of its biochemical and physiological properties. 4CP-2-Py-Imidazole has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Biological Study of Oxopyrimidines and Thiopyrimidines : This study outlines the synthesis of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridin-3-carbaldehyde, showcasing the antimicrobial properties of these compounds. Such research indicates the utility of the core structure in developing potential antimicrobial agents (Ladani et al., 2009).

  • Chemical, Electrochemical, Quantum, and Surface Analysis Evaluation on Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their corrosion inhibition performance on mild steel, indicating the compound's potential in industrial applications to prevent corrosion (Saady et al., 2021).

  • Synthesis, Crystal Structure, DFT Studies, and Antimicrobial Activity : This research focuses on synthesizing a novel bicyclic thiohydantoin fused to pyrrolidine compound, providing insights into its structural characterization and antimicrobial efficacy (Nural et al., 2018).

Biological Screening and Antimicrobial Activity

  • Biological Screening of Imidazo[1,2-a]Pyridines : Various derivatives have been synthesized and screened for their biological activity, showing moderate activity against bacteria and fungi, which highlights the compound's potential in developing new antimicrobials (Bhuva et al., 2015).

  • Antibacterial and Antifungal Activity of Nicotinonitrile Derivatives : Pyridine nucleus derivatives, including those with the imidazo[1,2-a]pyridine structure, have been synthesized and tested for their biological activity, further emphasizing the chemical's utility in the synthesis of bioactive compounds (Bhuva et al., 2015).

Material Science and Corrosion Inhibition

  • Inhibition Performance Against Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives demonstrate significant potential as corrosion inhibitors, essential for protecting industrial materials (Ouakki et al., 2019).

properties

IUPAC Name

5-(4-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXXSGZZLTUNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 3
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 4
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 6
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.